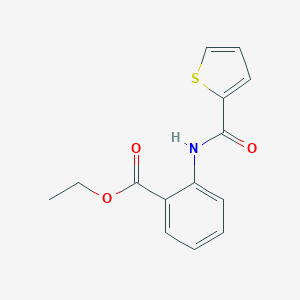
Ethyl 2-(thiophene-2-carbonylamino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(thiophene-2-carbonylamino)benzoate, also known as ETB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. ETB is a member of the thiophene family of compounds, which are known for their diverse biological and pharmacological activities.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(thiophene-2-carbonylamino)benzoate has been studied for its potential applications in several areas of scientific research. One of the significant applications of Ethyl 2-(thiophene-2-carbonylamino)benzoate is in the field of organic electronics, where it has been used as a building block for the synthesis of organic semiconductors. Ethyl 2-(thiophene-2-carbonylamino)benzoate has also been studied for its potential use as a fluorescent probe for the detection of metal ions. Additionally, Ethyl 2-(thiophene-2-carbonylamino)benzoate has shown promising results as an anti-cancer agent, and several studies have investigated its mechanism of action and efficacy against various cancer cell lines.
Wirkmechanismus
The mechanism of action of Ethyl 2-(thiophene-2-carbonylamino)benzoate is not fully understood, but several studies have suggested that it may act by inhibiting the growth and proliferation of cancer cells. Ethyl 2-(thiophene-2-carbonylamino)benzoate has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a critical mechanism for the treatment of cancer. Additionally, Ethyl 2-(thiophene-2-carbonylamino)benzoate has been shown to inhibit the activity of enzymes involved in cell division, which may contribute to its anti-cancer effects.
Biochemische Und Physiologische Effekte
Ethyl 2-(thiophene-2-carbonylamino)benzoate has been shown to have several biochemical and physiological effects, including anti-inflammatory and anti-oxidant properties. Ethyl 2-(thiophene-2-carbonylamino)benzoate has been shown to inhibit the production of inflammatory cytokines and reduce oxidative stress, which may contribute to its anti-cancer effects. Additionally, Ethyl 2-(thiophene-2-carbonylamino)benzoate has been shown to have a protective effect on the liver, reducing liver damage caused by toxic compounds.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of Ethyl 2-(thiophene-2-carbonylamino)benzoate is its versatility in scientific research applications. Ethyl 2-(thiophene-2-carbonylamino)benzoate can be used as a building block for the synthesis of organic semiconductors, a fluorescent probe for the detection of metal ions, and an anti-cancer agent. However, there are also limitations to the use of Ethyl 2-(thiophene-2-carbonylamino)benzoate in lab experiments. Ethyl 2-(thiophene-2-carbonylamino)benzoate is a relatively new compound, and its toxicity and long-term effects on living organisms are not fully understood. Additionally, the synthesis of Ethyl 2-(thiophene-2-carbonylamino)benzoate requires specialized equipment and expertise, which may limit its accessibility to researchers.
Zukünftige Richtungen
For the study of Ethyl 2-(thiophene-2-carbonylamino)benzoate include the optimization of the synthesis method, further studies on its mechanism of action, and the development of new applications.
Synthesemethoden
The synthesis of Ethyl 2-(thiophene-2-carbonylamino)benzoate involves the reaction of ethyl 2-amino benzoate with thiophene-2-carboxylic acid chloride in the presence of a base. The reaction yields Ethyl 2-(thiophene-2-carbonylamino)benzoate as a white solid, which can be purified through recrystallization. The synthesis of Ethyl 2-(thiophene-2-carbonylamino)benzoate has been reported in several scientific research papers, and the method has been optimized to increase the yield and purity of the product.
Eigenschaften
CAS-Nummer |
5321-79-9 |
|---|---|
Produktname |
Ethyl 2-(thiophene-2-carbonylamino)benzoate |
Molekularformel |
C14H13NO3S |
Molekulargewicht |
275.32 g/mol |
IUPAC-Name |
ethyl 2-(thiophene-2-carbonylamino)benzoate |
InChI |
InChI=1S/C14H13NO3S/c1-2-18-14(17)10-6-3-4-7-11(10)15-13(16)12-8-5-9-19-12/h3-9H,2H2,1H3,(H,15,16) |
InChI-Schlüssel |
NGIPFNFQFBJHSJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=CS2 |
Kanonische SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



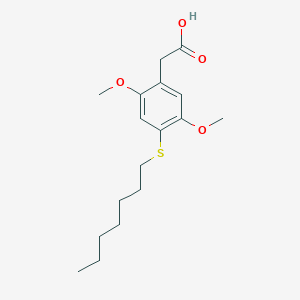
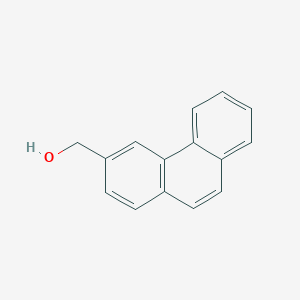
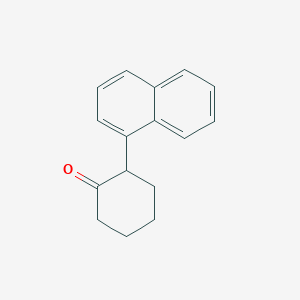
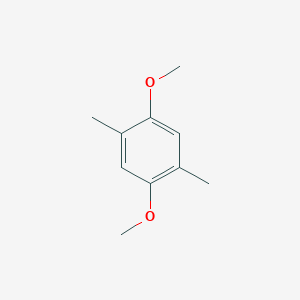
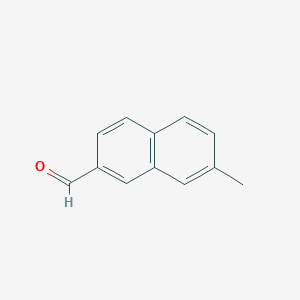
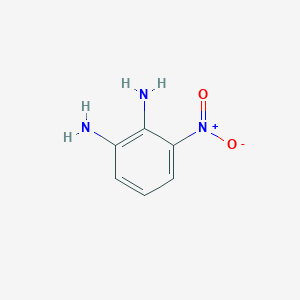
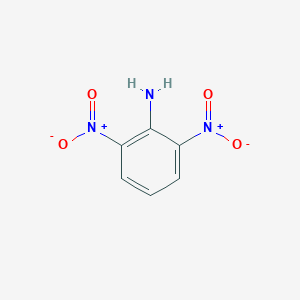
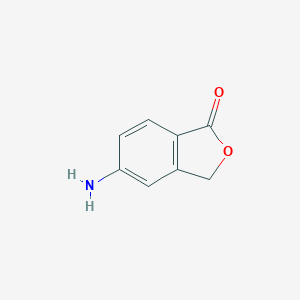
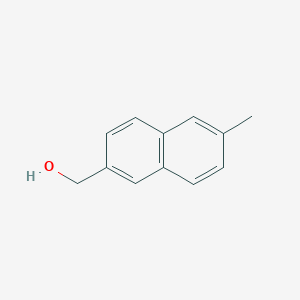
![8-Chloro-1-cyclopropyl-6-fluoro-7-[3-(methylaminomethyl)pyrrolidin-1-yl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B188720.png)
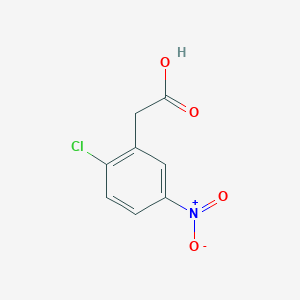
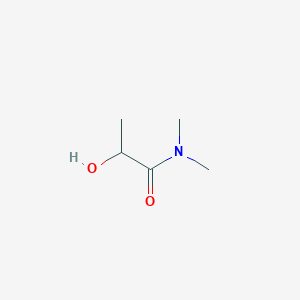
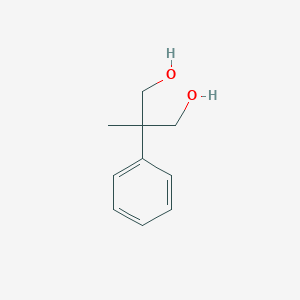
![Benzoic acid, 2-[(4-chlorophenyl)thio]-](/img/structure/B188728.png)